molecular formula C10H9N5O4 B5722062 2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No. B5722062
M. Wt: 263.21 g/mol
InChI Key: CTYIRNNCJGVSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, also known as NPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPTA is a triazole-based compound that exhibits a range of biochemical and physiological effects, making it a useful tool for investigating various biological systems.

Scientific Research Applications

2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Other potential applications include the study of infectious diseases, inflammation, and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which may be beneficial in the treatment of neurological disorders. This compound has also been shown to inhibit the activity of certain proteins involved in cancer cell growth, which may contribute to its potential as a cancer treatment.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects that make it a useful tool for investigating various biological systems. In addition to its effects on acetylcholinesterase and cancer cell growth, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which may be relevant to the treatment of neurological disorders. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide in lab experiments is its specificity. This compound has been shown to selectively inhibit certain enzymes and proteins, making it a useful tool for investigating specific biological processes. Additionally, this compound is relatively stable and easy to work with, which makes it a convenient tool for researchers. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a challenging process that requires specialized equipment and expertise. Additionally, the effects of this compound on biological systems can be complex and difficult to interpret, which may make it challenging to draw clear conclusions from experimental data.

Future Directions

There are many potential future directions for 2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide research. One promising area of research involves the development of this compound-based cancer treatments. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological systems. Other potential future directions include the development of this compound-based treatments for neurological disorders and the study of this compound's effects on infectious diseases and metabolic disorders. Overall, this compound is a promising compound that has the potential to contribute to many areas of scientific research.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide involves a multi-step process that begins with the reaction of 4-nitrophenol with chloroacetyl chloride to form 2-(4-nitrophenoxy)acetyl chloride. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, resulting in the formation of this compound. The synthesis of this compound is a challenging process that requires careful attention to detail and strict adherence to safety protocols.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c16-10(13-14-6-11-12-7-14)5-19-9-3-1-8(2-4-9)15(17)18/h1-4,6-7H,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYIRNNCJGVSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.